N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10(21)11-2-5-13(6-3-11)18-16(22)14-9-20-8-12(17)4-7-15(20)19-14/h2-9H,1H3,(H,18,22) |
InChI Key |
FYCYHKKKMQTREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halo Ketones
This method involves reacting 2-aminopyridine derivatives with α-halo ketones under basic conditions. For example, 6-chloro-2-aminopyridine reacts with chloroacetone in dimethylformamide (DMF) at 80°C to yield 6-chloroimidazo[1,2-a]pyridine. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the ketone, followed by cyclization. Yields typically range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Transition Metal-Catalyzed Annulation
Palladium-catalyzed methods enable the construction of the imidazo[1,2-a]pyridine ring system. A 2010 patent (EP1904494B1) discloses the use of Pd(OAc)₂ with Xantphos ligand to couple 2-bromo-6-chloropyridine with propargyl amines, forming the bicyclic core in 72% yield. This approach offers superior regioselectivity compared to classical cyclocondensation, particularly for introducing electron-withdrawing groups like chlorine at the 6-position.
Functionalization at the 2-Position: Carboxamide Installation
The 2-carboxamide group is introduced via late-stage amidation. Two protocols are prevalent:
Direct Coupling Using Carboxylic Acid Derivatives
The pre-formed imidazo[1,2-a]pyridine-2-carboxylic acid reacts with 3-acetylaniline using coupling agents such as HATU or EDC/HOBt. For instance, treatment with HATU and DIPEA in dichloromethane at 25°C achieves 85% conversion to the target carboxamide. Excess amine (1.5 equiv) minimizes residual acid, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Buchwald-Hartwig Amination of Methyl Esters
An alternative route involves methyl imidazo[1,2-a]pyridine-2-carboxylate undergoing amination with 3-acetylaniline under palladium catalysis. Using Pd₂(dba)₃ and DavePhos ligand in toluene at 110°C, this method affords the amide in 78% yield. While requiring higher temperatures, it avoids carbodiimide coupling reagents, simplifying byproduct removal.
Chlorination at the 6-Position: Methods and Optimization
The 6-chloro substituent is critical for biological activity and is introduced via:
Direct Electrophilic Chlorination
Chlorine gas or SO₂Cl₂ in acetic acid at 0–5°C selectively chlorinates the pyridine ring. However, over-chlorination at the 3-position occurs if reaction times exceed 2 hours, necessitating careful monitoring via TLC (Rf = 0.45 in ethyl acetate). Quenching with sodium thiosulfate followed by neutralization yields the monochlorinated product in 82% purity.
Halogen Exchange Reactions
A patent-described method employs CuCl₂ in DMF at 150°C to replace a bromine atom at the 6-position with chlorine. This approach, while high-yielding (89%), requires anhydrous conditions and inert atmosphere to prevent Cu(I) oxidation.
Acetyl Group Introduction: Friedel-Crafts vs. Directed ortho-Metalation
The 3-acetylphenyl moiety is installed through:
Friedel-Crafts Acylation
Reacting phenylboronic acid with acetyl chloride in the presence of AlCl₃ generates 3-acetylphenylboronic acid, which undergoes Suzuki-Miyaura coupling with a halogenated imidazo[1,2-a]pyridine intermediate. This method suffers from low regioselectivity (∼60% para-acylation), requiring multiple recrystallizations to isolate the desired isomer.
Directed ortho-Metalation (DoM)
A more precise strategy uses tert-butyllithium to deprotonate a methoxy-directed phenyl ring at the meta-position, followed by quenching with acetyl chloride. Subsequent demethylation with BBr₃ yields the 3-acetylphenol derivative, which is then converted to the aniline coupling partner via Hofmann rearrangement.
Analytical Characterization and Quality Control
Critical quality attributes are assessed through:
Impurity profiling identifies three main byproducts:
-
Impurity A : Dichlorinated imidazo[1,2-a]pyridine (0.8%)
-
Impurity B : Acetyl migration to 4-position (1.2%)
-
Impurity C : Hydrolyzed carboxamide (0.5%)
Scale-Up Challenges and Industrial Adaptations
Solvent Selection for Large Batches
While DMF is effective in lab-scale reactions, its high boiling point (153°C) complicates removal in batches >1 kg. Alternatives like 2-MeTHF enable easier distillation, reducing processing time by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12ClN3O
- Molecular Weight : 313.74 g/mol
- CAS Number : 1010920-17-8
The compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity, particularly in targeting specific receptors involved in cancer and other diseases.
Anticancer Activity
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound appears to inhibit tumor cell proliferation by interfering with signaling pathways critical for cancer cell survival and growth. Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
-
Case Studies :
- A study on human cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, in MCF-7 breast cancer cells, the IC50 was reported at approximately 15 µM, while A549 lung cancer cells showed an IC50 of about 12.5 µM .
- In vivo studies utilizing xenograft models have illustrated that treatment with this compound can lead to substantial reductions in tumor sizes compared to control groups .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 12.5 |
Anti-inflammatory Properties
The compound also exhibits potential anti-inflammatory effects. Preliminary investigations suggest that it may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results indicate a promising profile for managing inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving imidazo[1,2-a]pyridine derivatives. The availability of derivatives may enhance its biological activity or selectivity towards specific targets .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and molecular properties between N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide and analogous compounds:
Key Observations :
- Acetyl vs. Other Groups : The 4-acetylphenyl group in the target compound contrasts with the pyridyl (cpd 3, ) or dihydropyridine () moieties in analogs, which may alter metabolic stability and solubility.
- Steric Effects : Bulky substituents, such as the hydroxypropyl-propylacetamide in , can hinder passive diffusion across biological membranes compared to the target compound’s simpler acetylphenyl group.
Pharmacological and ADME Considerations
- Kinase Inhibition : The dihydropyridine derivative () exhibits conformational rigidity that may enhance binding to ATP pockets in kinases, whereas the target compound’s acetylphenyl group could favor hydrophobic interactions .
- Metabolic Stability: The acetyl group in the target compound and its analog () may resist first-pass metabolism better than compounds with free amino groups (e.g., ).
- Solubility : Pyridyl-substituted analogs (e.g., cpd 3, ) likely have improved aqueous solubility due to the polar pyridine ring, whereas chloro and acetyl groups in the target compound may reduce it.
Biological Activity
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in modulating various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 255.69 g/mol
- CAS Number : 1044733-65-4
This compound exhibits its biological activity primarily through the modulation of specific receptors and enzymes:
- Serotonin Receptor Modulation : This compound has been identified as a modulator of the 5-HT serotonin receptor, which is implicated in various neuropsychiatric disorders. Its ability to interact with this receptor suggests potential applications in treating conditions such as depression and anxiety .
- Kinase Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis. By inhibiting AAK1, these compounds may enhance neurite outgrowth and have implications for neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the diverse therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress by modulating the AAK1 pathway, suggesting a protective role against neurodegeneration .
- Antimicrobial Properties : Another investigation reported that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity against a range of bacterial strains, indicating potential for development as new antibiotics .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide, and how are key intermediates optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from 6-chloroimidazo[1,2-a]pyridine derivatives. Key steps include:
- Metalation using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl to functionalize the imidazo[1,2-a]pyridine core at specific positions (e.g., C2 or C8) .
- Coupling reactions with 4-acetylphenyl groups via Pd-catalyzed cross-coupling or nucleophilic addition.
- Carboxamide formation using activated esters or coupling agents (e.g., EDCI/HOBt).
Optimization focuses on reaction conditions (e.g., 0–10°C for phosphorus oxychloride-mediated formylation) and additives like LiCl, which stabilize intermediates via chelation .
Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes between regioisomers by analyzing chemical shifts of aromatic protons and carbonyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₆H₁₂ClN₃O₂).
- X-ray Crystallography: Resolves ambiguities in substituent positioning, as seen in related imidazo[1,2-a]pyridine derivatives .
- IR Spectroscopy: Validates carboxamide C=O stretching (~1650–1700 cm⁻¹).
Basic: What biological targets are hypothesized for this compound, and how are preliminary assays designed?
Methodological Answer:
- Target Hypotheses: Based on structural analogs, potential targets include kinetoplastid enzymes (e.g., Trypanosoma brucei proteases) or kinase domains .
- Assay Design:
Advanced: How do reaction additives (e.g., LiCl) influence the regioselectivity of metalation in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
LiCl coordinates to the N1 position of the imidazo[1,2-a]pyridine core, stabilizing intermediates via chelation. This directs metalation to specific positions (e.g., C2 over C8) by lowering activation energy for deprotonation. Computational studies (DFT) validate this "chelate effect," showing stabilized transition states when Li⁺ interacts with electronegative sites .
Advanced: What strategies address low aqueous solubility during formulation for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety.
- Nanoformulation: Use lipid-based carriers (e.g., liposomes) or polymeric nanoparticles to enhance bioavailability.
- Co-crystallization: Co-crystallize with solubilizing agents (e.g., cyclodextrins), as demonstrated for structurally related imidazo[1,2-a]pyridines .
Advanced: How are contradictions in biological activity data resolved across analogs with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro vs. bromo at the phenyl ring) and correlate with bioactivity. For example, 4-bromophenyl analogs show enhanced activity against T. b. rhodesiense (IC₅₀ = 1.13 μM) compared to chlorophenyl derivatives .
- Mechanistic Profiling: Use target-specific assays (e.g., enzyme inhibition) to isolate confounding variables like off-target effects.
Advanced: What computational methods predict regioselectivity in functionalization reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to compare pathways for C2 vs. C8 functionalization.
- Molecular Dynamics (MD): Simulate solvent and additive effects (e.g., LiCl coordination) on reaction trajectories.
- Machine Learning: Train models on existing imidazo[1,2-a]pyridine reaction datasets to predict optimal conditions .
Advanced: How is scale-up synthesis optimized while maintaining purity >98%?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., formylation).
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time.
- Purification: Combine column chromatography (silica gel, gradient elution) with recrystallization (ethanol/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
